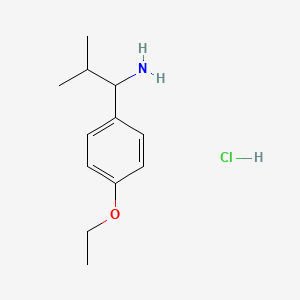

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Übersicht

Beschreibung

The compound “1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is an organic compound with an ethoxyphenyl group attached to a 2-methylpropan-1-amine . The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amines to increase their solubility in water.

Molecular Structure Analysis

The compound likely has a tetrahedral geometry around the nitrogen atom due to the three single bonds and one lone pair of electrons. The ethoxyphenyl group is likely to be planar due to the conjugated system of double bonds .Chemical Reactions Analysis

Amines are generally basic and can react with acids to form salts. They can also undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds.Wissenschaftliche Forschungsanwendungen

Biomarker Development for Tobacco-Related Cancer Research

Research into human urinary carcinogen metabolites has highlighted the use of specific biomarkers for investigating the impact of tobacco on cancer. This includes the study of various carcinogens and their metabolites present in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS). Among these, compounds such as NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, have been identified as particularly useful biomarkers. These studies underscore the importance of chemical analysis in assessing carcinogen exposure and metabolism in humans, contributing to our understanding of tobacco-related cancer risks (Hecht, 2002).

Advancements in Polymer Chemistry from Vegetable Oils

Hydroaminomethylation of vegetable oils represents an innovative approach to creating bio-based products with potential industrial applications. This process involves grafting various amines onto the alkyl chains of vegetable oils, yielding a wide array of functionalized compounds. These bifunctional products show promise as monomers in polymer chemistry, highlighting the role of chemical reactions in developing sustainable, bio-based materials with potential commercial value (Vanbésien et al., 2018).

Exploration of Carcinogenic Effects of Heterocyclic Aromatic Amines

The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices has provided insights into the carcinogenic potential of heterocyclic aromatic amines. Through advanced analytical techniques, researchers have been able to quantify the bioactivated metabolites of PhIP, aiding in the study of its biological effects and exposure levels. This research is pivotal in understanding the carcinogenic mechanisms of dietary compounds and their impact on human health (Teunissen et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFSBUUKJCYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

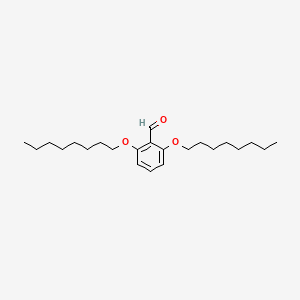

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

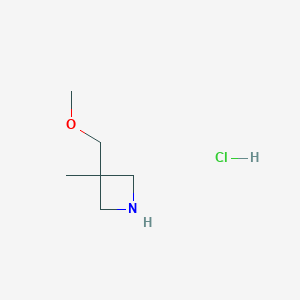

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)